molecular formula C12H21NO B2801300 1-Cyclohexylpiperidine-4-carbaldehyde CAS No. 1248988-94-4

1-Cyclohexylpiperidine-4-carbaldehyde

Cat. No.: B2801300
CAS No.: 1248988-94-4
M. Wt: 195.306
InChI Key: SKNCZSLUMPPXOL-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a cyclohexyl group attached to the piperidine ring, and an aldehyde functional group at the fourth position.

Preparation Methods

The synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclohexylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-Cyclohexylpiperidine-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

1-Cyclohexylpiperidine-4-carbaldehyde can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-cyclohexylpiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCZSLUMPPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248988-94-4
Record name 1-cyclohexylpiperidine-4-carbaldehyde
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